molecular formula C7H13NO3 B3058884 Ethyl 3-(dimethylamino)-3-oxopropanoate CAS No. 924-61-8

Ethyl 3-(dimethylamino)-3-oxopropanoate

Cat. No.: B3058884
CAS No.: 924-61-8
M. Wt: 159.18 g/mol
InChI Key: QJFQHGCIBBNYBZ-UHFFFAOYSA-N
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Description

Ethyl 3-(dimethylamino)-3-oxopropanoate is an organic compound with the molecular formula C7H13NO3. It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries. This compound is known for its reactivity due to the presence of both ester and dimethylamino functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(dimethylamino)-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with dimethylamine. The reaction typically occurs in the presence of a base such as sodium ethoxide, which facilitates the nucleophilic attack of dimethylamine on the carbonyl carbon of ethyl acetoacetate, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for maximizing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dimethylamino)-3-oxopropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different substituted products.

    Hydrolysis: In the presence of acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form β-ketoamines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

    Condensation Reactions: These reactions often require catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride.

Major Products Formed

    Nucleophilic Substitution: Substituted esters or amides.

    Hydrolysis: Dimethylaminoacetic acid and ethanol.

    Condensation Reactions: β-Ketoamines and related derivatives.

Scientific Research Applications

Ethyl 3-(dimethylamino)-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(dimethylamino)-3-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, while the dimethylamino group can participate in proton transfer reactions. These interactions facilitate the formation of various products and intermediates in chemical syntheses.

Comparison with Similar Compounds

Ethyl 3-(dimethylamino)-3-oxopropanoate can be compared with similar compounds such as:

    Ethyl acetoacetate: Lacks the dimethylamino group, making it less reactive in certain nucleophilic substitution reactions.

    Dimethylaminoethyl methacrylate: Contains a methacrylate group instead of an ester, leading to different polymerization properties.

    N,N-Dimethylglycine ethyl ester: Similar structure but with a glycine backbone, affecting its reactivity and applications.

These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.

Properties

IUPAC Name

ethyl 3-(dimethylamino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4-11-7(10)5-6(9)8(2)3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFQHGCIBBNYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00293117
Record name ethyl 3-(dimethylamino)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924-61-8
Record name NSC87250
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-(dimethylamino)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00293117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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